![molecular formula C9H16N2O B2612294 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL CAS No. 1466743-75-8](/img/structure/B2612294.png)
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
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Description
“1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL” is a chemical compound with the linear formula C11H20N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL” is represented by the linear formula C11H20N2 . The molecular weight of this compound is 180.295 .
Scientific Research Applications
Catalytic Applications in Olefin Epoxidation
The compound exhibits significant activity as a catalyst in the liquid-phase catalytic epoxidation of cyclic olefins, such as cyclooctene and (R)-(+)-limonene, under mild conditions and in the absence of additional organic solvents, using tert-butyl hydroperoxide as the oxidant. The catalyst is noted for its high stability and reusability without significant loss of performance, underpinning its efficiency and potential environmental benefits (Pereira et al., 2007).
Photophysical Properties of Binuclear Platinum Complexes
In another study, luminescent μ-pyrazolate-bridged cyclometalated platinum binuclear complexes were synthesized and characterized. These complexes demonstrate a range of emission energies from blue to red, based on the Pt-Pt distance, showing potential applications in light-emitting devices and materials science (Ma et al., 2005).
Synthesis and Crystal Structure
Several new 3,5-diaryl-1H-pyrazoles were synthesized, providing insights into their molecular structure through X-ray crystal structure analysis. The findings contribute to our understanding of the structural aspects of pyrazole derivatives, which are crucial for designing novel materials and pharmaceuticals (Wang, Zheng, & Fan, 2009).
Supramolecular Chemistry
Investigations into the cooperative hydrogen bonding in molecular dimers of 3,5-diaryl-1H-pyrazoles have provided valuable data on the supramolecular arrangements of these compounds, which is vital for the development of new materials with specific properties, such as molecular recognition and self-assembly (Zheng, Wang, & Fan, 2010).
Organic Synthesis
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL derivatives are utilized in organic synthesis, contributing to the development of novel synthetic methodologies that have applications in the preparation of biologically active compounds and materials science (Zonouzi, Kazemi, & Nezamabadi, 2006).
properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-6-8(12)7(2)11(10-6)9(3,4)5/h12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMLVRCMUNDKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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